molecular formula C21H21FN2O2S B2597837 2-(4-ethoxyphenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide CAS No. 946375-66-2

2-(4-ethoxyphenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide

Cat. No.: B2597837
CAS No.: 946375-66-2
M. Wt: 384.47
InChI Key: NLGVCHPWGVGXQV-UHFFFAOYSA-N
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Description

The compound 2-(4-ethoxyphenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide features a central acetamide scaffold linked to a 4-ethoxyphenyl group and a 1,3-thiazole ring substituted with a 3-fluorophenyl moiety via an ethyl chain. This structure combines aromatic, heterocyclic, and amide functionalities, which are common in pharmacologically active molecules. The 4-ethoxyphenyl group enhances lipophilicity, while the thiazole ring and fluorophenyl substituent may contribute to target binding and metabolic stability .

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O2S/c1-2-26-19-8-6-15(7-9-19)12-20(25)23-11-10-18-14-27-21(24-18)16-4-3-5-17(22)13-16/h3-9,13-14H,2,10-12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLGVCHPWGVGXQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the ethoxyphenyl and fluorophenyl groups. The final step involves the formation of the acetamide linkage. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to increase efficiency and reduce costs. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

2-(4-ethoxyphenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in biochemical assays to study enzyme interactions and cellular processes.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

N-{4-[2-(3-Fluoroanilino)-1,3-Thiazol-4-yl]phenyl}acetamide (4CJ)

  • Structure: Contains a thiazole ring with a 3-fluoroanilino group and an acetamide-linked phenyl ring.
  • Key Differences: The target compound has an ethyl linker between the thiazole and acetamide, whereas 4CJ directly attaches the phenyl ring to the thiazole. The 3-fluorophenyl group in the target compound is part of the thiazole substituent, while 4CJ features a 3-fluoroanilino group.
  • Both compounds share a thiazole core, suggesting possible overlapping interactions with biological targets (e.g., enzymes or receptors requiring π-π stacking).

2-(4-Ethoxyphenyl)-N-[2-(4-Fluorophenyl)ethyl]acetamide (Y206-8490)

  • Structure : Shares the 4-ethoxyphenyl acetamide moiety but replaces the thiazole ring with a 4-fluorophenyl ethyl group.
  • Key Differences :
    • Absence of the thiazole heterocycle in Y206-8490.
    • The fluorophenyl group is directly attached to the ethyl chain.
  • Implications :
    • The thiazole ring in the target compound may confer additional hydrogen-bonding or dipole-dipole interactions, critical for target specificity.
    • Y206-8490’s simpler structure could exhibit higher metabolic stability but reduced target affinity .

Mirabegron

  • Structure: 2-(2-Amino-1,3-thiazol-4-yl)-N-[4-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]phenyl]acetamide.
  • Key Differences: Mirabegron’s thiazole has an amino group instead of a 3-fluorophenyl substituent. A hydroxyethylaminophenyl group replaces the 4-ethoxyphenyl moiety.
  • Implications: Mirabegron’s amino-thiazole and hydroxyl groups are critical for its beta-3 adrenergic receptor agonism, used in overactive bladder treatment. The target compound’s 3-fluorophenyl substitution may redirect activity toward other targets, such as kinases or proteases .

2-(2,4-Dioxoquinazolin-1-yl)-N-[2-(3-Fluorophenyl)ethyl]acetamide (ZINC08993868)

  • Structure : Contains a quinazoline-dione core instead of a thiazole.
  • Key Differences :
    • The quinazoline-dione introduces additional hydrogen-bond acceptors.
    • Similar ethyl-linked 3-fluorophenyl group.
  • Implications: The quinazoline-dione may enhance solubility but reduce membrane permeability compared to the thiazole-containing target compound.

Structural and Pharmacological Comparison Table

Compound Name Core Structure Key Substituents logP Potential Target/Activity
Target Compound Thiazole 3-Fluorophenyl, 4-ethoxyphenyl, ethyl ~2.7* Not reported (speculated kinase inhibition)
N-{4-[2-(3-Fluoroanilino)-1,3-Thiazol-4-yl]phenyl}acetamide (4CJ) Thiazole 3-Fluoroanilino, phenyl ~3.1 Unknown (PDB ligand: 4CJ)
Y206-8490 Acetamide 4-Fluorophenyl, 4-ethoxyphenyl 2.74 Not reported
Mirabegron Thiazole Amino-thiazole, hydroxyethylaminophenyl 1.8 Beta-3 adrenergic receptor agonist
ZINC08993868 Quinazoline-dione 3-Fluorophenyl, ethyl ~2.5 Acetylcholinesterase inhibition (docking)

*Estimated based on Y206-8490’s logP (2.74) and structural similarity.

Biological Activity

2-(4-ethoxyphenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Ethoxyphenyl group : Enhances lipophilicity and may influence receptor binding.
  • Thiazole moiety : Known for its biological activity, particularly in antitumor and antimicrobial applications.
  • Acetamide functional group : Often associated with analgesic properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antitumor Activity : The thiazole ring is crucial for cytotoxic effects against cancer cell lines. Studies have shown that derivatives containing thiazole exhibit significant antiproliferative activity, with IC50 values indicating effective inhibition of cell growth (e.g., IC50 = 1.61 ± 1.92 µg/mL) .
  • Antimicrobial Properties : The compound has demonstrated promising antibacterial activity, outperforming standard antibiotics in certain assays . This is likely due to the presence of electron-donating groups on the phenyl rings that enhance binding to bacterial targets.

Biological Activity Data Table

Activity TypeTarget Organism/Cell LineIC50 (µg/mL)Reference
AntitumorHT29 (colon cancer)1.61 ± 1.92
AntimicrobialVarious bacteria< 100
CytotoxicityJurkat T cellsNot specified

Case Studies

  • Antitumor Efficacy : A study investigated the effects of this compound on HT29 colon cancer cells. The results indicated that it significantly inhibited cell proliferation, suggesting a potential role in cancer therapy.
  • Antimicrobial Activity : In a comparative study against common pathogens, the compound exhibited stronger antibacterial effects than cefadroxil, highlighting its potential as a novel antimicrobial agent.
  • Structure-Activity Relationship (SAR) : Research into related thiazole compounds revealed that modifications to the phenyl ring significantly affect biological activity. For instance, the presence of halogen substituents was found to enhance cytotoxicity .

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